molecular formula C8H17NO B2882096 N,2,6-trimethyloxan-4-amine CAS No. 1544892-96-7

N,2,6-trimethyloxan-4-amine

Cat. No.: B2882096
CAS No.: 1544892-96-7
M. Wt: 143.23
InChI Key: LTFZSDZHUIFZIZ-UHFFFAOYSA-N
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Description

N,2,6-Trimethyloxan-4-amine is an organic compound with the molecular formula C8H17NO It is a derivative of oxane, featuring a nitrogen atom substituted at the fourth position and methyl groups at the second and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2,6-Trimethyloxan-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2,6-dimethyloxane with an amine under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific temperature and pressure settings to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N,2,6-Trimethyloxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N,2,6-Trimethyloxan-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,2,6-trimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form bonds with electrophilic centers in other molecules, facilitating a range of chemical transformations .

Comparison with Similar Compounds

Uniqueness: N,2,6-Trimethyloxan-4-amine is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N,2,6-trimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-4-8(9-3)5-7(2)10-6/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFZSDZHUIFZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544892-96-7
Record name N,2,6-trimethyloxan-4-amine
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